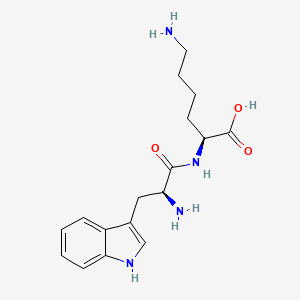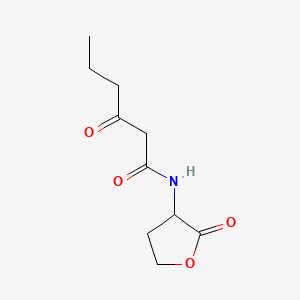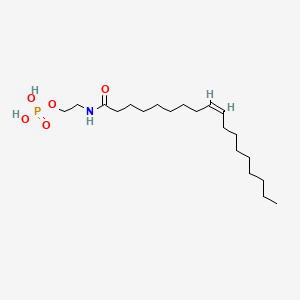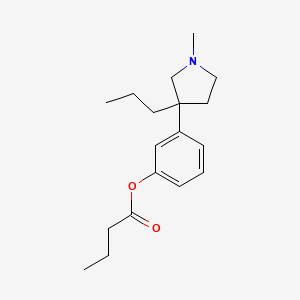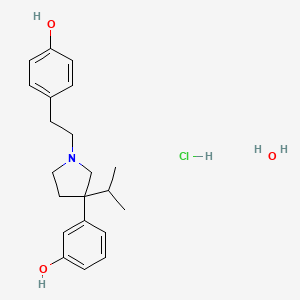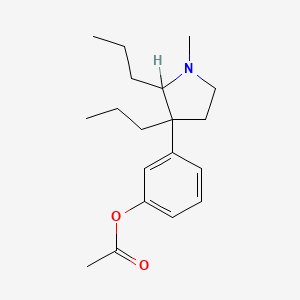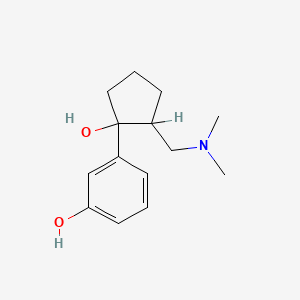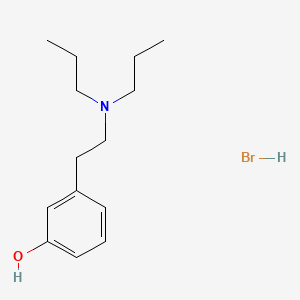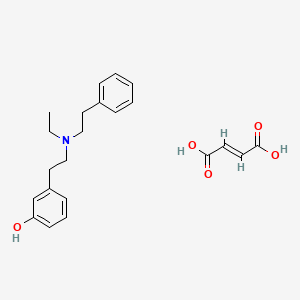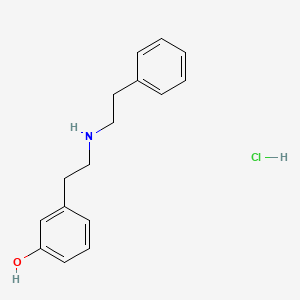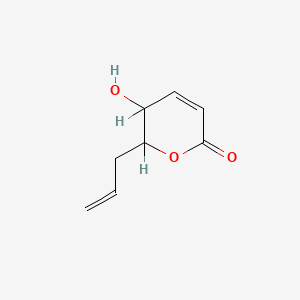
6-Alil-5,6-dihidro-5-hidroxipirano-2-ona
Descripción general
Descripción
Phomalactone is a fungal metabolite that has been found in N. sphaerica and has fungicidal activity. It is active against strains of the plant pathogenic fungi C. sasaki, P. graminicola, M. griesea, P. capsica, and P. infestans (IC50s = 200, 120, 83, 120, and 0.83 mg/L, respectively), but not F. oxysporum, A. alternate, B. cinerea, or C. gloeosporioides (IC50s = >200 mg/L for all). Phomalactone is also active against the plant pathogenic fungi A. niger and O. minus (MICs = 62.5 and 125 µg/ml, respectively).
Phomalactone is a fungal metabolite that is active against various strains of plant pathogenic fungi.
Aplicaciones Científicas De Investigación
Fomalactona: Un análisis exhaustivo de las aplicaciones de la investigación científica: La fomalactona, también conocida como 6-Alil-5,6-dihidro-5-hidroxipirano-2-ona, es un compuesto con diversas aplicaciones únicas en la investigación científica. A continuación, se presenta un análisis detallado centrado en diferentes campos donde se aplica la fomalactona.
Estudios de fitotoxicidad
La fomalactona ha sido estudiada por sus efectos fitotoxicos, particularmente en la comprensión del modo de fitotoxicidad. La investigación ha medido la fuga celular en discos de cotiledón tratados con fomalactona para determinar su impacto en la membrana plasmática y los requisitos de actividad .
Actividad antimicrobiana
El compuesto ha demostrado propiedades antimicrobianas, con fraccionamiento guiado por bioensayo que confirma a la fomalactona como un metabolito secundario antimicrobiano activo. Ha mostrado una actividad significativa contra bacterias como Escherichia coli en ensayos de difusión en disco .
Aplicaciones antifúngicas
La fomalactona se ha aislado del hongo Nigrospora sphaerica y se ha probado contra varios hongos patógenos de plantas. Inhibió específicamente el crecimiento micelial de Phytophthora infestans, lo que indica su potencial como agente antifúngico .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one, also known as Phomalactone, is Staphylococcus aureus , a Gram-positive bacterium . This bacterium is responsible for various community-acquired infections and has developed resistance towards multiple antibiotics .
Mode of Action
Phomalactone interacts with its target, Staphylococcus aureus, by inhibiting its growth . The compound belongs to the aromatic esterase group , which suggests that it may interfere with the bacterial cell wall synthesis or disrupt the bacterial cell membrane, leading to bacterial cell death.
Result of Action
Phomalactone exhibits significant antimicrobial activity against Staphylococcus aureus . It has been found to inhibit the growth of this bacterium with a minimum inhibitory concentration (MIC) value of 25 µg/mL . This suggests that Phomalactone could be a potential therapeutic agent for treating infections caused by Staphylococcus aureus.
Action Environment
The action, efficacy, and stability of Phomalactone can be influenced by various environmental factors such as temperature, pH, and presence of other bioactive compounds. For instance, the presence of other bioactive secondary metabolites in the culture filtrate extract of D. halodes has been attributed to a higher inhibitory activity against S. aureus
Propiedades
IUPAC Name |
3-hydroxy-2-prop-2-enyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2,4-7,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGFIXHYOGINNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(C=CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031176 | |
| Record name | 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28921-94-0 | |
| Record name | 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



